Methyl 3-(5-methylpyridin-2-yl)benzoate
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Overview
Description
Methyl 3-(5-methylpyridin-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a pyridine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methylpyridin-2-yl)benzoate typically involves the esterification of 3-(5-methylpyridin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(5-methylpyridin-2-yl)benzoic acid+methanolacid catalystMethyl 3-(5-methylpyridin-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methylpyridin-2-yl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: The major product is 3-(5-methylpyridin-2-yl)benzoic acid.
Reduction: The major product is 3-(5-methylpyridin-2-yl)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Methyl 3-(5-methylpyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(5-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-methylpyridin-2-yl)-5-(2H-1,2,3,4-tetrazol-5-yl)benzoate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Methyl 3-(5-methylpyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a methyl-substituted pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-13(15-9-10)11-4-3-5-12(8-11)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
YMSBQGQAMICYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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